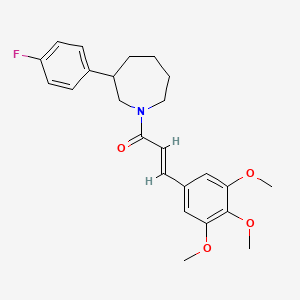

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FNO4/c1-28-21-14-17(15-22(29-2)24(21)30-3)7-12-23(27)26-13-5-4-6-19(16-26)18-8-10-20(25)11-9-18/h7-12,14-15,19H,4-6,13,16H2,1-3H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLQFIFLKDXURO-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine or an amino alcohol.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety can be formed through an aldol condensation reaction between an aldehyde and a ketone.

Coupling of the Azepane and Prop-2-en-1-one Moieties: The final step involves coupling the azepane ring with the prop-2-en-1-one moiety through a suitable linker, such as an amide or an ester bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.

Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology: Studies investigate its effects on cellular processes and its potential as a tool for studying biological pathways.

Mechanism of Action

The mechanism of action of (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and alter its signaling pathway, resulting in changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include chalcones with variations in the aryl substituents or the absence of the azepane ring. Key comparisons are summarized below:

Table 1: Comparison of Structural Features and Properties

Key Observations:

Azepane vs. This may enhance binding to biological targets such as kinases or proteases.

Methoxy Group Positioning : The 3,4,5-trimethoxyphenyl group is a common feature in bioactive chalcones. For example, compounds with this substituent exhibit stronger STAT3/NF-κB inhibition compared to those with fewer methoxy groups (e.g., 4-methoxyphenyl derivatives) .

Biological Activity

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, with the CAS number 1798289-61-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

- Molecular Formula : CHFNO

- Molecular Weight : 413.5 g/mol

- Structure : The compound features a conjugated enone system that is believed to enhance its biological activity through various interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies on related chalcone derivatives show significant growth inhibition in human tumor cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT116 (colorectal cancer) with IC values ranging from 2.1 to 3.4 µM .

The mechanisms underlying the anticancer effects of this compound are multifaceted:

- Inhibition of Cell Proliferation : The compound is believed to inhibit mitosis by disrupting microtubule dynamics, similar to colchicine and other microtubule-targeting agents .

- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is often assessed through cell-cycle analysis which indicates an increase in cells arrested in the G0/G1 phase upon treatment .

- Interaction with Protein Targets : The presence of the trimethoxyphenyl group is critical for binding interactions with tubulin and other cellular proteins, influencing their activities and stability .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several modifications that could enhance its biological activity:

| Modification | Effect on Activity |

|---|---|

| Replacement of the trimethoxyphenyl group | Alters binding affinity and cytotoxicity |

| Variation in the azepane ring structure | Impacts pharmacokinetics and bioavailability |

| Introduction of additional functional groups | Can enhance selectivity towards specific cancer types |

Case Studies

Several studies have highlighted the potential of compounds similar to this compound:

- Chalcone Derivatives : A series of chalcone derivatives were synthesized and evaluated for their anticancer properties. The most potent compounds demonstrated significant cytotoxicity against MCF-7 cells with IC values significantly lower than standard chemotherapy agents.

- Trimethoxy Compounds : Research on trimethoxy compounds showed that they could effectively inhibit the interaction between p53 and MDM2, a critical pathway in tumor suppression .

Q & A

Q. What are the recommended synthetic routes for (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Preparation of the azepane precursor via reductive amination or ring-closing metathesis.

- Step 2 : Functionalization of the azepane ring with a 4-fluorophenyl group using Suzuki-Miyaura coupling (Pd catalysts, aryl halides) .

- Step 3 : Claisen-Schmidt condensation between the azepane ketone and 3,4,5-trimethoxybenzaldehyde under basic conditions (KOH/EtOH, 0–50°C) to form the α,β-unsaturated ketone backbone .

Key parameters: Optimize reaction time (2–3 hours), solvent polarity, and temperature to achieve >70% yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How is the stereochemistry of the (E)-isomer confirmed experimentally?

- X-ray crystallography : Single-crystal analysis reveals the trans-configuration of the α,β-unsaturated ketone (C=O and aryl groups on opposite sides) .

- NMR spectroscopy : The coupling constant for the vinyl protons (δ 7.2–7.8 ppm) typically ranges from 15–16 Hz, characteristic of the (E)-configuration .

Q. What are the critical physical properties for handling this compound?

- Melting point : 160–165°C (varies with purity) .

- Solubility : Soluble in DMSO, DCM, and THF; sparingly soluble in water (<0.1 mg/mL) .

- Stability : Degrades above 200°C; store at –20°C under inert gas (Ar/N₂) to prevent oxidation .

Advanced Research Questions

Q. How can computational methods predict the pharmacological targets of this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2) or GPCRs. The azepane ring and trimethoxyphenyl group show high affinity for hydrophobic pockets .

- Pharmacophore mapping : Identify critical pharmacophores: (i) the azepane nitrogen for H-bonding, (ii) fluorophenyl group for π-π stacking, and (iii) trimethoxyphenyl for van der Waals interactions .

- Validate with in vitro assays : Compare docking scores with IC₅₀ values from kinase inhibition assays .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Case study : If one study reports anti-cancer activity (IC₅₀ = 5 µM) while another shows no effect:

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

- Structural modifications : Replace the labile enone group with a bioisostere (e.g., pyrazole) or introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance plasma half-life .

Methodological Challenges

Q. How to optimize reaction yields for large-scale synthesis?

Q. What analytical techniques confirm the absence of synthetic byproducts?

- HPLC-MS : Use a C18 column (ACN/H₂O + 0.1% formic acid) to detect impurities (<0.5% area) .

- TGA-DSC : Thermal analysis confirms purity (sharp endothermic peak at melting point) .

Safety and Compliance

Q. What are the GHS hazard classifications for this compound?

- Acute toxicity : Category 4 (H302, H312, H332) for oral, dermal, and inhalation exposure .

- Handling precautions : Use PPE (nitrile gloves, safety goggles), fume hood, and avoid exposure to open flames (combustible) .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.